molecular formula C19H28N2OS B5171043 2-(benzylsulfanyl)-N'-(4-tert-butylcyclohexylidene)acetohydrazide

2-(benzylsulfanyl)-N'-(4-tert-butylcyclohexylidene)acetohydrazide

Cat. No.: B5171043
M. Wt: 332.5 g/mol
InChI Key: HPYSHSYMOOGDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by the presence of a benzylsulfanyl group and a tert-butylcyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound under basic conditions.

    Cyclohexylidene Derivative Formation: The tert-butylcyclohexylidene moiety is synthesized by reacting a cyclohexanone derivative with tert-butylamine under acidic conditions to form the imine.

    Hydrazide Formation: The final step involves the condensation of the benzylsulfanyl intermediate with the cyclohexylidene derivative in the presence of hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized benzyl derivatives

Scientific Research Applications

2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its structure, it may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide
  • 2-(benzylsulfanyl)-N’-(4-methylcyclohexylidene)acetohydrazide
  • 2-(benzylsulfanyl)-N’-(4-ethylcyclohexylidene)acetohydrazide

Uniqueness

2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide stands out due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer unique properties, such as enhanced stability and specific binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(4-tert-butylcyclohexylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-19(2,3)16-9-11-17(12-10-16)20-21-18(22)14-23-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYSHSYMOOGDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)CSCC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.